molecular formula C4H3Cl2NOS B8329961 3-Hydroxymethyl-4,5-dichloroisothiazole

3-Hydroxymethyl-4,5-dichloroisothiazole

Cat. No. B8329961
M. Wt: 184.04 g/mol
InChI Key: KJCSNXOBSSRNMM-UHFFFAOYSA-N
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Patent
US07868014B2

Procedure details

Dissolve (4,5-dichloroisothiazol-3-yl)-methanol (300 mg, 1.63 mmol) in dichloromethane (10 mL). Add pyridinium chlorochromate (703 mg, 3.26 mmol) and stir for 2 h. Pour the mixture onto a column of silica gel, eluting with dichloromethane and concentrate to give 4,5-dichloroisothiazol-3-carbaldehyde as a white solid (193 mg, 65%). 1H NMR (400 MHz, MeOH-d4) δ 9.96 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][S:5][C:6]=1[Cl:7].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[C:3]([CH:8]=[O:9])=[N:4][S:5][C:6]=1[Cl:7] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NSC1Cl)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
703 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the mixture onto a column of silica gel
WASH
Type
WASH
Details
eluting with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NSC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.